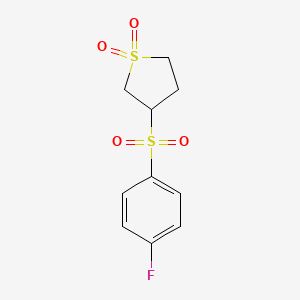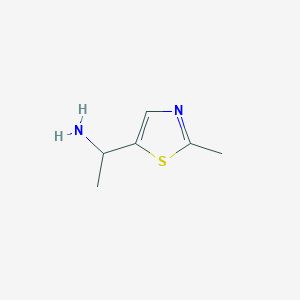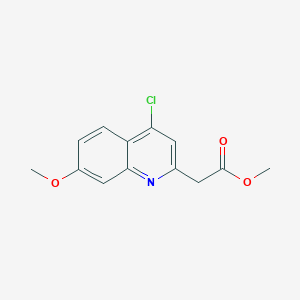
2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol
Vue d'ensemble
Description
2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol is a compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mécanisme D'action
Target of Action
The primary target of 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol, also known as Lenalidomide, is the ubiquitin E3 ligase cereblon . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
Lenalidomide acts as a ligand for cereblon, altering its substrate specificity . This interaction induces the enzyme to degrade specific transcription factors, namely IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These transcription factors are essential for the growth and survival of multiple myeloma cells .
Biochemical Pathways
The binding of Lenalidomide to cereblon triggers the ubiquitination of IKZF1 and IKZF3 . Ubiquitination marks these proteins for degradation by the proteasome, a complex that breaks down proteins within the cell . This process disrupts the normal function of multiple myeloma cells, leading to their death .
Result of Action
The result of Lenalidomide’s action is the death of multiple myeloma cells . By inducing the degradation of IKZF1 and IKZF3, Lenalidomide disrupts the normal function of these cells, leading to their death . This makes Lenalidomide an effective treatment for multiple myeloma .
Méthodes De Préparation
The synthesis of 2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2,3-dihydro-1H-isoindole with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antiviral and anticancer agent. In medicine, it is being explored for its immunomodulatory properties and potential use in the treatment of autoimmune diseases. In industry, it is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals .
Comparaison Avec Des Composés Similaires
2-(4-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol can be compared with other similar compounds such as lenalidomide and thalidomide. These compounds share a similar isoindole core structure but differ in their functional groups and overall molecular architecture. Lenalidomide, for example, has been extensively studied for its immunomodulatory and anticancer properties, while thalidomide is known for its historical use as a sedative and its more recent applications in treating certain cancers and autoimmune diseases.
Propriétés
IUPAC Name |
2-(4-amino-1,3-dihydroisoindol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-10-3-1-2-8-6-12(4-5-13)7-9(8)10/h1-3,13H,4-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOMZICLRGUPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CCO)C(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidine](/img/structure/B3200003.png)






![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol](/img/structure/B3200042.png)
![3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol](/img/structure/B3200045.png)
![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3200058.png)




